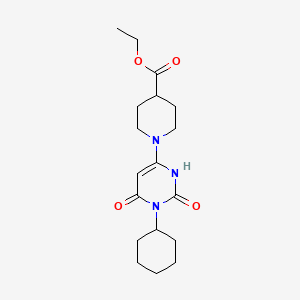
1-(1-cyclohexyl-2,6-dioxo-1,2,3,6-tétrahydropyrimidin-4-yl)pipéridine-4-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(1-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate is a complex organic compound with the molecular formula C18H27N3O4 and a molecular weight of 349.431 g/mol. This compound is characterized by its intricate structure, which includes a cyclohexyl group, a piperidine ring, and a tetrahydropyrimidinone moiety.
Applications De Recherche Scientifique
Ethyl 1-(1-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: Its unique chemical properties make it useful in various industrial applications, such as material science and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of cyclohexylamine with appropriate carbonyl compounds to form the intermediate cyclohexyl derivative.
Amidation: The intermediate is then subjected to amidation reactions to introduce the piperidine ring.
Esterification: Finally, esterification reactions are employed to attach the ethyl carboxylate group.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-(1-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Mécanisme D'action
The mechanism by which Ethyl 1-(1-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparaison Avec Des Composés Similaires
Ethyl 1-(1-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate can be compared to other similar compounds, such as:
Ethyl 1-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate: This compound lacks the cyclohexyl group, resulting in different chemical properties and biological activities.
Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate: The presence of a methyl group instead of a cyclohexyl group alters the compound's behavior and applications.
Propriétés
IUPAC Name |
ethyl 1-(3-cyclohexyl-2,4-dioxo-1H-pyrimidin-6-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-2-25-17(23)13-8-10-20(11-9-13)15-12-16(22)21(18(24)19-15)14-6-4-3-5-7-14/h12-14H,2-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZYAERRYSISAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(DIETHYLAMINO)PHENYL]-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2513289.png)




![2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2513296.png)
![(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2513297.png)
![N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2513299.png)


![N-(7-aminoheptyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2513305.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide](/img/structure/B2513311.png)
